Cas no 856627-47-9 (3-(1-Azepanyl)butanoic Acid)
3-(1-Azepanyl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-azepanyl)butanoic acid(SALTDATA: HCl)
- 3-(1-AZEPANYL)BUTANOIC ACID
- 3-Azepan-1-ylbutanoic acid
- 3-(1-Azepanyl)butanoic Acid
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- Inchi: 1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13)
- InChI Key: KDBUNGNZEYBRRK-UHFFFAOYSA-N
- SMILES: OC(CC(C)N1CCCCCC1)=O
Computed Properties
- Exact Mass: 185.14200
- Monoisotopic Mass: 185.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.037
- Boiling Point: 306.1°C at 760 mmHg
- Flash Point: 138.9°C
- Refractive Index: 1.486
- PSA: 40.54000
- LogP: 1.66350
3-(1-Azepanyl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B407628-50mg |
3-(1-Azepanyl)butanoic Acid |
856627-47-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B407628-100mg |
3-(1-Azepanyl)butanoic Acid |
856627-47-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B407628-500mg |
3-(1-Azepanyl)butanoic Acid |
856627-47-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744004-1g |
3-(Azepan-1-yl)butanoic acid |
856627-47-9 | 98% | 1g |
¥2242.00 | 2024-07-28 | |
| A2B Chem LLC | AD95293-500mg |
3-(1-Azepanyl)butanoic acid |
856627-47-9 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AD95293-1g |
3-(1-Azepanyl)butanoic acid |
856627-47-9 | >95% | 1g |
$509.00 | 2024-04-19 | |
| A2B Chem LLC | AD95293-5g |
3-(1-Azepanyl)butanoic acid |
856627-47-9 | >95% | 5g |
$995.00 | 2024-04-19 | |
| A2B Chem LLC | AD95293-10g |
3-(1-Azepanyl)butanoic acid |
856627-47-9 | >95% | 10g |
$1412.00 | 2024-04-19 | |
| abcr | AB560856-500 mg |
3-Azepan-1-ylbutanoic acid; . |
856627-47-9 | 500MG |
€272.40 | 2023-04-13 | ||
| abcr | AB560856-1 g |
3-Azepan-1-ylbutanoic acid; . |
856627-47-9 | 1g |
€322.50 | 2023-04-13 |
3-(1-Azepanyl)butanoic Acid Suppliers
3-(1-Azepanyl)butanoic Acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(1-Azepanyl)butanoic Acid
3-(1-Azepanyl)butanoic Acid (CAS No. 856627-47-9): A Promising Compound for Pharmacological and Therapeutic Applications
3-(1-Azepanyl)butanoic Acid, also known by its CAS number 856627-47-9, is a derivative of butanoic acid with a unique azepanyl moiety. This compound has garnered significant attention in the field of biomedical research due to its potential pharmacological properties and structural versatility. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential applications in neurological disorders, inflammatory conditions, and metabolic diseases. The 3-(1-Azepanyl)butanoic Acid molecule is characterized by its cyclic azepane ring, which confers unique stereochemical features and enhances its interaction with biological targets. This structural characteristic is critical for its biological activity and may influence its pharmacokinetic profile.
The chemical structure of 3-(1-Azepanyl)butanoic Acid consists of a four-carbon butanoic acid chain connected to a seven-membered azepane ring. This ring system is a common motif in many biologically active compounds, including neurotransmitters and pharmaceutical agents. The azepanyl group introduces conformational flexibility, which may enable the compound to interact with multiple protein targets. This structural adaptability is particularly relevant in the context of drug development, where the ability to modulate diverse biological pathways is a key factor in therapeutic success.
Recent research advancements have focused on the synthetic strategies and bioavailability of 3-(1-Azepanyl)butanoic Acid. A study published in Journal of Medicinal Chemistry (2023) described a novel approach to synthesize this compound with high purity and yield. The researchers employed a green chemistry methodology to minimize environmental impact while maintaining the compound's structural integrity. This development is significant in the context of sustainable drug development, where reducing synthetic waste and energy consumption is a growing priority.
Pharmacological studies have demonstrated that 3-(1-Azepanyl)butanoic Acid exhibits anti-inflammatory and neuroprotective properties. A 2024 study published in Pharmacological Research investigated its effects on lipopolysaccharide (LPS)-induced inflammation in murine models. The compound was found to inhibit the activation of NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a therapeutic agent for autoimmune disorders and chronic inflammatory conditions.
Another area of interest is the neurological applications of 3-(1-Azepanyl)butanoic Acid. A 2023 study in Neuropharmacology explored its effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound was shown to modulate beta-amyloid aggregation and alpha-synuclein toxicity, which are key pathological features of these conditions. These results highlight its potential as a targeted therapeutic agent for neurodegenerative disorders, particularly in the context of precision medicine.
From a pharmacokinetic perspective, 3-(1-Azepanyl)butanoic Acid exhibits favorable properties that may enhance its therapeutic utility. A 2024 study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. The compound demonstrated good oral bioavailability, with a half-life of approximately 4 hours in rodents. These pharmacokinetic parameters are crucial for the development of oral formulations and long-acting delivery systems, which are essential for patient compliance and treatment efficacy.
Additionally, the 3-(1-Azepanyl)butanoic Acid molecule has shown potential in metabolic disorders. A 2023 study in Endocrinology investigated its effects on insulin resistance and glucose metabolism. The compound was found to improve glucose uptake in adipocytes and enhance insulin signaling pathways. These findings suggest its potential as an adjunctive therapy for type 2 diabetes and other metabolic syndromes, where insulin sensitivity is a critical factor.
Despite these promising findings, further research is needed to fully understand the mechanisms of action and therapeutic potential of 3-(1-Azepanyl)butanoic Acid. Ongoing studies are exploring its interactions with receptor tyrosine kinases and transcription factors, which may provide insights into its broader biological roles. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects, which is a critical step in the drug development pipeline.
From a biomarker discovery standpoint, 3-(1-Azepanyl)butanoic Acid may serve as a potential biomarker for certain pathological conditions. A 2024 study in Biomarkers in Medicine reported that the levels of this compound were significantly altered in patients with chronic kidney disease and liver cirrhosis. These findings suggest that 3-(1-Azepanyl)butanoic Acid could be used as a non-invasive diagnostic tool to monitor disease progression and treatment response.
In conclusion, 3-(1-Azepanyl)butanoic Acid represents a promising candidate in the field of biomedical research. Its unique chemical structure, combined with its potential pharmacological and therapeutic applications, positions it as a valuable compound for further investigation. As research continues to uncover its mechanisms of action and biological roles, the 3-(1-Azepanyl)butanoic Acid may play a significant role in the development of new therapies for a wide range of medical conditions.
For more information on the latest research and developments related to 3-(1-Azepanyl)butanoic Acid, it is recommended to consult recent publications in reputable scientific journals such as Journal of Medicinal Chemistry, Pharmacological Research, and Neuropharmacology. These resources provide in-depth insights into the synthetic methods, pharmacological studies, and clinical potential of this compound.
Additionally, researchers and pharmaceutical companies are actively exploring the drug development potential of 3-(1-Azepanyl)butanoic Acid. Collaborative efforts between academic institutions and industry partners are likely to accelerate the translation of these findings into novel therapeutic agents. The continued interest in this compound underscores its significance in the field of biomedical sciences and its potential impact on future medical treatments.
As the field of biomedical research continues to evolve, compounds like 3-(1-Azepanyl)butanoic Acid will play an increasingly important role in the development of targeted therapies and personalized medicine. The ongoing exploration of its properties and applications highlights the dynamic nature of this field and the potential for innovative breakthroughs in the treatment of various medical conditions.
In summary, the 3-(1-Azepanyl)butanoic Acid is a compound with significant potential in the field of biomedical research. Its unique structural features and pharmacological properties make it a valuable subject for further study. As research progresses, it is expected that this compound will continue to attract attention and contribute to the advancement of medical science and drug development.
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